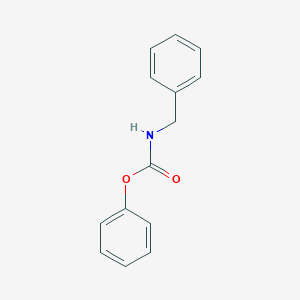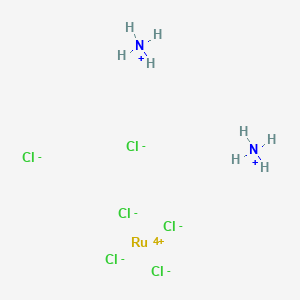
Ammonium hexachlororuthenate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexachlororuthenate(IV) is an inorganic compound with the chemical formula (NH₄)₂RuCl₆. It is a salt composed of ammonium ions and hexachlororuthenate(IV) anions. This compound is known for its applications in various chemical processes and industries, particularly in the field of catalysis and the recovery of ruthenium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hexachlororuthenate(IV) is typically synthesized through a substitution reaction between ammonium ions and ruthenate ions in a strong hydrochloric acid medium. The reaction involves the dissolution of ruthenium in hydrochloric acid, followed by the addition of ammonium chloride, leading to the precipitation of ammonium hexachlororuthenate(IV) .
Industrial Production Methods: In industrial settings, the preparation of ammonium hexachlororuthenate(IV) follows similar principles but on a larger scale. The process involves the use of high-purity ruthenium and controlled reaction conditions to ensure the efficient recovery and purification of ruthenium .
Chemical Reactions Analysis
Types of Reactions: Ammonium hexachlororuthenate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or elemental ruthenium.
Substitution: It participates in substitution reactions where chloride ions are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of appropriate solvents.
Major Products:
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds or elemental ruthenium.
Substitution: Ruthenium complexes with different ligands.
Scientific Research Applications
Ammonium hexachlororuthenate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various ruthenium complexes and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the recovery and purification of ruthenium, as well as in catalytic processes for the production of chemicals
Mechanism of Action
The mechanism of action of ammonium hexachlororuthenate(IV) involves its ability to interact with various molecular targets and pathways. In catalytic processes, it acts as a source of ruthenium, which can facilitate various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the ligands involved .
Comparison with Similar Compounds
Ammonium hexachlororuthenate(IV) can be compared with other similar compounds, such as:
Ammonium hexachloroplatinate(IV): Similar in structure but contains platinum instead of ruthenium.
Ammonium hexachlororhodate(III): Contains rhodium and has different oxidation states and reactivity.
Ammonium hexachloropalladate(IV): Contains palladium and is used in different catalytic applications.
Uniqueness: Ammonium hexachlororuthenate(IV) is unique due to its specific reactivity and applications in ruthenium chemistry. Its ability to form stable complexes and participate in various catalytic processes makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
diazanium;hexachlororuthenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSBQSPUBOKKI-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18746-63-9 |
Source


|
| Record name | Diammonium hexachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the applications of ammonium hexachlororuthenate(IV) in materials science?
A1: Ammonium hexachlororuthenate(IV) serves as a precursor for synthesizing ruthenium-based materials. For instance, it can be used to create micro-spherical ruthenium particles via spray drying combined with microwave calcination []. These particles have potential applications in various fields, including catalysis and electronics.
Q2: How does doping with ruthenium affect the microwave dielectric properties of ammonium hexachlororuthenate(IV)?
A2: Research on the impact of ruthenium doping on the microwave dielectric properties of ammonium hexachlororuthenate(IV) is ongoing []. This research aims to understand how the incorporation of ruthenium into the crystal structure influences the material's response to microwave frequencies, which is crucial for applications like dielectric resonators and filters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
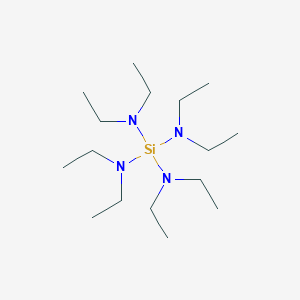
![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)
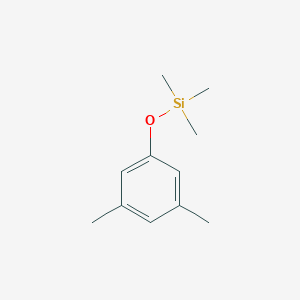
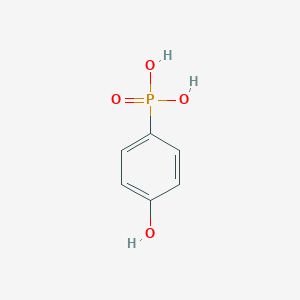
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
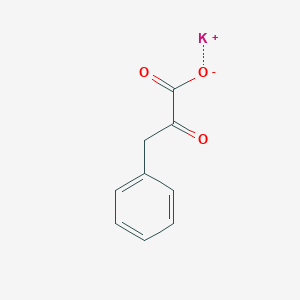

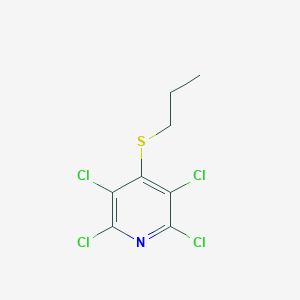
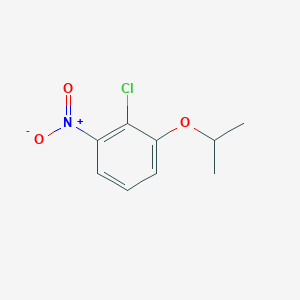
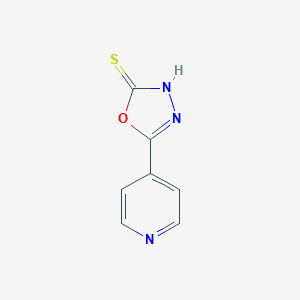
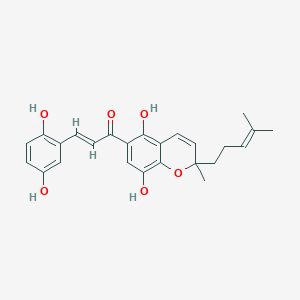

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
